Cyp2C1/cyp2C19-IN-2

Description

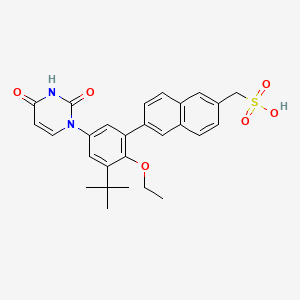

CYP2C1/CYP2C19-IN-2 is a potent dual inhibitor of cytochrome P450 enzymes CYP2C9 and CYP2C19, developed for research applications in Zika virus (ZIKV) infection studies. Its molecular formula is C27H28N2O6S with a molecular weight of 508.59 g/mol . The compound is provided by TargetMol in quantities ranging from 25 mg to 100 mg, with storage requiring transport on blue ice . Preclinical studies highlight its utility in elucidating CYP-mediated metabolic pathways and viral pathogenesis, particularly in animal models of ZIKV infection.

Properties

Molecular Formula |

C27H28N2O6S |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-ethoxyphenyl]naphthalen-2-yl]methanesulfonic acid |

InChI |

InChI=1S/C27H28N2O6S/c1-5-35-25-22(20-9-8-18-12-17(16-36(32,33)34)6-7-19(18)13-20)14-21(15-23(25)27(2,3)4)29-11-10-24(30)28-26(29)31/h6-15H,5,16H2,1-4H3,(H,28,30,31)(H,32,33,34) |

InChI Key |

VAVZLJOJVDFJBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Cyp2C1/cyp2C19-IN-2 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Cyp2C1/cyp2C19-IN-2 primarily undergoes inhibition reactions with the CYP2C9 and CYP2C19 enzymes. These reactions are crucial for studying the metabolism of drugs that are substrates of these enzymes. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are the inhibited forms of the CYP2C9 and CYP2C19 enzymes.

Scientific Research Applications

Cyp2C1/cyp2C19-IN-2 has a wide range of scientific research applications:

Chemistry: It is used to study the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.

Biology: The compound helps in understanding the role of CYP2C9 and CYP2C19 in various biological processes.

Mechanism of Action

Cyp2C1/cyp2C19-IN-2 exerts its effects by binding to the active sites of the CYP2C9 and CYP2C19 enzymes, thereby inhibiting their activity. This inhibition prevents the enzymes from metabolizing their substrate drugs, leading to increased drug levels in the body. The molecular targets involved are the active sites of the CYP2C9 and CYP2C19 enzymes, and the pathways affected include those related to drug metabolism and detoxification .

Comparison with Similar Compounds

Research Findings and Validation

- Analytical Validation : Supplementary materials from Frontiers in Medicine (2021) include comparative IC50 and selectivity data for CYP inhibitors, though specific values for this compound require direct access to Additional Files 1–8 .

- Synthetic Purity : The compound’s synthesis involves rigorous chromatographic purification, ensuring >95% purity, as per standard protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.